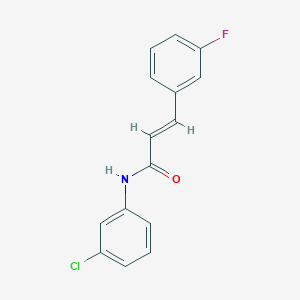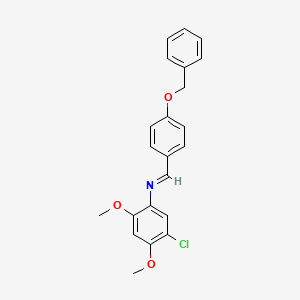
Cyclohexanone oxime 3-trifluoromethylcarbanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone oxime 3-trifluoromethylcarbanilate is a chemical compound that combines the structural features of cyclohexanone oxime and 3-trifluoromethylcarbanilate. Cyclohexanone oxime is an important intermediate in the production of nylon-6, a widely used polymer . The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexanone oxime can be synthesized through the condensation reaction between cyclohexanone and hydroxylamine . The reaction typically occurs under acidic conditions to facilitate the formation of the oxime group. Another method involves the reaction of cyclohexane with nitrosyl chloride, a free radical reaction that offers an alternative route to cyclohexanone oxime .
Industrial Production Methods: Industrial production of cyclohexanone oxime often employs the ammoximation process, where cyclohexanone reacts with ammonia and hydrogen peroxide in the presence of a titanium silicate catalyst . This method is favored for its high selectivity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexanone oxime 3-trifluoromethylcarbanilate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone oxime 3-trifluoromethylcarbanilate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanone oxime 3-trifluoromethylcarbanilate involves the interaction of the oxime and trifluoromethyl groups with molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Cyclohexanone oxime: Shares the oxime functional group but lacks the trifluoromethyl group.
3-Trifluoromethylcarbanilate: Contains the trifluoromethyl group but lacks the oxime group.
Uniqueness: Cyclohexanone oxime 3-trifluoromethylcarbanilate is unique due to the combination of the oxime and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and industrial processes .
Propiedades
Fórmula molecular |
C14H15F3N2O2 |
|---|---|
Peso molecular |
300.28 g/mol |
Nombre IUPAC |
(cyclohexylideneamino) N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H15F3N2O2/c15-14(16,17)10-5-4-8-12(9-10)18-13(20)21-19-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2,(H,18,20) |
Clave InChI |
HYBVBCDZEVQDQI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NOC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


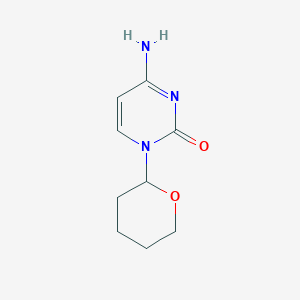

![3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)

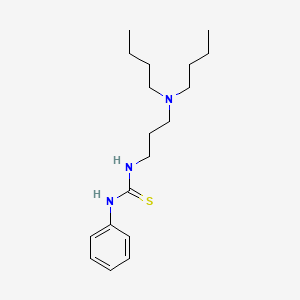

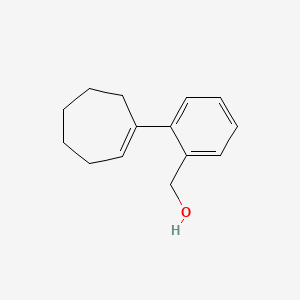
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951881.png)
![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
